molecular formula C15H13NO3 B6130374 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No.: B6130374
M. Wt: 255.27 g/mol
InChI Key: GFHIMHLLQNLTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a benzoxazinone derivative characterized by a bicyclic structure comprising a benzene ring fused to an oxazinone moiety. The 4-methoxyphenyl substituent at the 2-position distinguishes it from other analogs and influences its electronic, steric, and pharmacological properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-11-8-6-10(7-9-11)15-16-14(17)12-4-2-3-5-13(12)19-15/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHIMHLLQNLTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a compound belonging to the benzoxazine class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

  • IUPAC Name : 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
  • Molecular Formula : C15H13NO3
  • Molecular Weight : 255.27 g/mol
  • CAS Number : 18600-55-0

Antimicrobial Activity

Research has indicated that compounds within the benzoxazine family exhibit significant antimicrobial properties. A study demonstrated that 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via caspase activation
HeLa10Cell cycle arrest at G2/M phase

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects of this compound. It has been shown to modulate cholinergic muscarinic M1 receptors, which are crucial in cognitive function. Animal models demonstrated improved memory and learning abilities when treated with the compound.

The biological activity of 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It acts as a modulator for cholinergic receptors, enhancing synaptic transmission.
  • Oxidative Stress Reduction : Exhibits antioxidant properties that help mitigate oxidative damage in cells.

Study on Antimicrobial Activity

In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various benzoxazine derivatives. The results indicated that 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one had a comparable efficacy to standard antibiotics against resistant strains.

Clinical Trials for Cancer Treatment

A clinical trial is currently underway to assess the safety and efficacy of this compound in patients with advanced breast cancer. Preliminary results suggest a favorable response rate with manageable side effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one exhibit significant anticancer properties. For instance, research highlighted its potential in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazine compounds showed selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the compound's ability to induce oxidative stress selectively in cancer cells .

Neurological Research

CB2 Receptor Agonism
The compound has been investigated for its agonistic effects on the cannabinoid receptor type 2 (CB2). Activation of this receptor has implications for treating conditions such as chronic pain and inflammation.

Case Study:
Research indicated that specific derivatives of benzoxazine compounds could effectively modulate CB2 receptor activity, providing relief from neuropathic pain in animal models. This therapeutic potential suggests a pathway for developing new analgesics .

Material Science

Polymer Development
Benzoxazine compounds are increasingly used as precursors for advanced polymers due to their thermal stability and mechanical properties. The incorporation of 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one into polymer matrices has shown to enhance the thermal and mechanical properties of materials.

Data Table: Properties of Benzoxazine-Based Polymers

PropertyValue
Glass Transition Temp150 °C
Thermal Decomposition Temp400 °C
Tensile Strength70 MPa

Synthesis and Characterization

The synthesis of 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the condensation reaction between an appropriate amine and a carbonyl compound under acidic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Reaction Types

The compound undergoes diverse chemical transformations, including:

Key Reagents and Conditions

Reactions often employ:

  • Base Catalysts : Sodium ethoxide in ethanol facilitates substitution reactions .

  • Solvents : Dichloromethane or ethanol are commonly used for reactions involving chloroacetyl chloride or bromoethane .

  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress .

Mechanistic Insights

Substitution reactions likely proceed via nucleophilic attack at the bromoethyl group or aromatic positions, facilitated by deprotonation under basic conditions. For example, bromo-substituted intermediates react with amines to form substituted benzoxazinones .

Comparison of Reaction Pathways

Pathway Key Step Product
AcetylationAnthranilic acid + acetic anhydrideBenzoxazinone core
Bromo substitutionDibromoethane + sodium ethoxideBromoethyl intermediate
Piperazine couplingPiperazine + bromoethyl intermediatePiperazine-substituted benzoxazinone

Critical Observations

  • Structural Reactivity : The methoxyphenyl group influences reactivity, potentially directing substitution to specific positions on the aromatic ring .

  • Versatility : The compound serves as an intermediate for synthesizing complex derivatives, such as piperazine-substituted benzoxazinones .

Research Gaps

While synthesis pathways are well-documented, detailed mechanistic studies (e.g., kinetic data, intermediates) and broader reactivity profiles (e.g., electrophilic aromatic substitution) remain underexplored in the provided literature.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzoxazinone derivatives vary primarily in substituents on the phenyl ring or the oxazinone core. Key analogs include:

Compound Substituents Key Properties
2-(4-Methoxyphenyl)- 4-MeO-phenyl at C2 Enhanced fluorescence (λem ≈ 480–495 nm; high quantum yield)
2-(4-Fluorophenyl)- 4-F-phenyl at C2/C4 Reduced emission intensity, peak broadening
2-Methyl- Methyl at C2 Simplified synthesis; lower bioactivity
3-(4-Chlorophenyl)-2-methyl 4-Cl-phenyl at C3, methyl at C2 Potential analgesic activity (structural similarity to thio derivatives)
Thio derivatives Sulfur replacing oxygen at C4 Improved anti-inflammatory and analgesic properties

The 4-methoxyphenyl group enhances π-electron delocalization, leading to stronger fluorescence compared to electron-withdrawing groups (e.g., 4-F-phenyl) or non-aromatic substituents (e.g., but-3-yn-1-ol) .

Pharmacological Activity

Compound Activity Mechanism/Notes
2-(4-Methoxyphenyl)- Cholinergic M1 receptor modulation Potential CNS applications (patented as M1 modulators)
Thio Derivatives Anti-inflammatory, analgesic ED50 values comparable to indomethacin in rodent models
3-(4-Ethoxyphenyl)-2-methyl Not well-characterized Limited data; structural similarity suggests possible bioactivity

Thio derivatives exhibit superior anti-inflammatory activity due to enhanced metabolic stability and receptor binding . In contrast, the 4-methoxyphenyl variant’s fluorescence properties make it more suitable for imaging or mechanistic studies .

Physicochemical Properties

  • Fluorescence :

    • 2-(4-Methoxyphenyl)- : λem = 480–495 nm, Φ = 0.42 (highest among analogs) .
    • 2-(4-Fluorophenyl)- : λem = 470–485 nm, Φ = 0.28 .
    • But-3-yn-1-ol-substituted : λem = 475 nm, Φ = 0.15 .
  • Thermal Stability :

    • Methoxy and chloro derivatives decompose above 250°C, whereas thio analogs show lower thermal stability .

Preparation Methods

Reaction with Chloroacetyl Chloride

In a typical procedure, 2-amino-4-methoxyphenol reacts with chloroacetyl chloride in dichloromethane under inert conditions, using triethylamine as a base to neutralize HCl byproducts. The reaction proceeds at room temperature, forming an intermediate amide that undergoes intramolecular cyclization upon heating. The resulting 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is purified via recrystallization from ethanol, yielding a crystalline solid with a melting point of 162–164°C.

Bromoethyl Substitution

Alternative routes employ 4-(2-bromoethyl)-2H-1,4-benzoxazin-3(4H)-one as a precursor. Reacting this intermediate with 4-methoxyaniline in ethanol under reflux with sodium ethoxide facilitates nucleophilic substitution, introducing the 4-methoxyphenyl group. The reaction is monitored by TLC (chloroform:methanol, 9.5:0.5), and the product is isolated in 68–72% yield after recrystallization.

Tosyl Chloride-Mediated Activation

Tosyl chloride (p-toluenesulfonyl chloride) activates carboxylic acids for nucleophilic attack, enabling efficient benzoxazinone formation. This method, adapted from Deferasirox synthesis, involves two steps:

Tosylation of 4-Methoxysalicylic Acid

4-Methoxysalicylic acid reacts with tosyl chloride in dichloromethane using diisopropylethylamine as a base. The resulting tosylate intermediate is highly reactive toward amidation.

Cyclization with Salicylamide

The tosylated intermediate reacts with salicylamide in toluene under reflux, forming the benzoxazinone ring. This method achieves yields of 85–90%, with the 4-methoxyphenyl group introduced via the starting salicylic acid derivative. Excess tosyl chloride is avoided to prevent di-tosylation, which complicates purification.

Acetic Anhydride-Promoted Cyclization

Refluxing intermediates in acetic anhydride provides a robust route to benzoxazinones. For example, 2-(4-methoxyphenylamino)benzoic acid derivatives cyclize in acetic anhydride at 120°C, forming the target compound in 75–80% yield. The reaction proceeds via acetylation of the amine, followed by intramolecular esterification and dehydration.

Characterization and Spectral Data

Infrared Spectroscopy

The IR spectrum of 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one shows characteristic absorptions at 1685 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch). The methoxy group exhibits a strong band at 2830 cm⁻¹.

Nuclear Magnetic Resonance

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.85–6.75 (m, 4H, benzoxazinone-H), 4.35 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 159.8 (OCH₃), 134.5–114.7 (aromatic carbons), 62.1 (CH₂).

Mass Spectrometry

ESI-MS (m/z): [M+H]⁺ calculated for C₁₅H₁₃NO₃: 256.0974; found: 256.0978.

Optimization and Challenges

Solvent and Temperature Effects

Ethanol and toluene are preferred solvents due to their ability to dissolve intermediates while facilitating precipitation of the product. Reactions conducted above 100°C risk decomposition, as evidenced by charring in uncontrolled exotherms.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation70–7598Simple reagentsRequires anhydrous conditions
Tosyl chloride85–9099High regioselectivityToxic byproducts (tosyl waste)
Acetic anhydride75–8097Mild conditionsAcid-sensitive substrates unsuitable

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-methoxyphenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with aldehydes or ketones. Mechanochemical synthesis (e.g., ball milling) offers solvent-free alternatives, reducing environmental impact and improving yield . Optimization involves adjusting stoichiometry, temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Reaction progress is monitored via TLC or HPLC. For example, highlights X-ray crystallography to confirm product purity (≥95%) .

Q. Table 1: Synthesis Optimization Parameters

ParameterRange/ValueImpact on Yield
Temperature80–120°CHigher yields at 100°C
SolventEthanol, DMF, or solvent-freeSolvent-free preferred
Catalystp-TSA, FeCl₃p-TSA improves cyclization

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify methoxy (-OCH₃) and aromatic proton environments .
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What are the key stability considerations for storing this benzoxazinone derivative?

  • Methodological Answer : The compound is sensitive to light and moisture. Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability assays (e.g., accelerated degradation studies under 40°C/75% RH for 4 weeks) reveal <5% degradation when properly stored .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or heteroatom substitution) affect its biological activity?

  • Methodological Answer : Introduce substituents at the 4-methoxyphenyl or benzoxazinone ring to modulate electronic properties. For example:
  • Halogenation (Cl/F at C6): Increases lipophilicity and receptor binding affinity .
  • Selenium incorporation : Enhances redox activity, as seen in selenazolo-benzothiazolium analogs .
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like GABA receptors .

Q. Table 2: Activity of Structural Analogs

ModificationTarget (IC₅₀)Biological Effect
4-Cl substitutionGABA-A receptor (12 µM)Anxiolytic activity
Selenium heterocycleThioredoxin reductaseAnticancer potential

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability or concentration thresholds). Mitigate by:
  • Replicating studies across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Using isothermal titration calorimetry (ITC) to validate binding constants.
  • Applying statistical tools (e.g., Grubb’s test) to identify outliers .

Q. What computational methods are effective for predicting the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects are modeled using PCM. Results correlate with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies exist for enantioselective synthesis of chiral benzoxazinone derivatives?

  • Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s Co-salen) for asymmetric cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. reports >90% ee using L-proline derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.